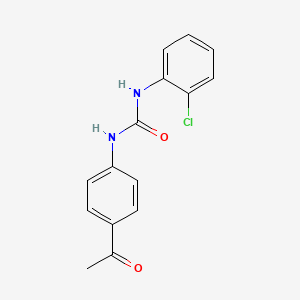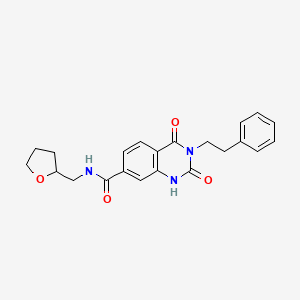
2,4-dioxo-3-(2-phenylethyl)-N-(tetrahydrofuran-2-ylmethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound , 2,4-dioxo-3-(2-phenylethyl)-N-(tetrahydrofuran-2-ylmethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide, is a derivative of the tetrahydroquinazoline class. These compounds are of significant interest due to their biological activities, which include enzyme inhibition properties. The tetrahydroquinazoline scaffold is a common feature in many pharmacologically active compounds and is thus a target for synthetic organic chemistry efforts aimed at developing new therapeutic agents .
Synthesis Analysis
The synthesis of related 4-oxoquinazolin-3(4H)-yl)furan-2-carboxamide derivatives has been reported using a reaction between isatoic anhydride, 2-furoic hydrazide, and substituted salicylaldehydes. This process utilizes ultrasound irradiation at room temperature, with p-TSA as a catalyst in an ethanol: water solvent system. The use of ultrasound is a notable feature as it can increase reaction rates and yields while being an environmentally friendly technique. The synthesized compounds were confirmed through various spectral techniques, including IR, 1H NMR, 13C NMR, and LCMS, ensuring the accuracy of the molecular structures .
Molecular Structure Analysis
The molecular structure of tetrahydroquinazoline derivatives is characterized by the presence of a 4-oxoquinazolin-3(4H) moiety. The spectral techniques mentioned, such as IR, 1H NMR, and 13C NMR, are crucial for determining the structural integrity of these compounds. These methods provide detailed information about the molecular framework and the substitution patterns on the tetrahydroquinazoline core .
Chemical Reactions Analysis
The chemical reactivity of tetrahydroquinazoline derivatives is influenced by the functional groups attached to the core structure. In the case of the 4-oxoquinazolin-3(4H)-yl)furan-2-carboxamide derivatives, their ability to inhibit the tyrosinase enzyme suggests that they can interact with biological macromolecules, forming enzyme-inhibitor complexes. This interaction is typically non-competitive, indicating that the compounds bind to a site other than the active site of the enzyme .
Physical and Chemical Properties Analysis
The physical and chemical properties of tetrahydroquinazoline derivatives are closely related to their structural features. The presence of various functional groups, such as the furan-2-carboxamide moiety, influences properties like solubility, melting point, and stability. The high yield of the synthesized compounds under the conditions described suggests good stability and favorable reaction kinetics. Additionally, the compounds exhibit potent tyrosinase inhibition and free radical scavenging abilities, which are important for their potential therapeutic applications .
科学的研究の応用
Synthesis Techniques
- Palladium-Catalyzed Oxidative Cyclization-Alkoxycarbonylation : The compound can be synthesized using oxidative carbonylation conditions, yielding tetrahydrofuran, dioxolane, and oxazoline derivatives (Bacchi et al., 2005).
Antimicrobial Activities
- Antimicrobial Properties : Certain derivatives of this compound have been evaluated for antimicrobial activity, with some showing promising results against standard drugs (Patel & Shaikh, 2011).
Polymer Chain Extension
- Polymer Chain-Coupling Applications : Research indicates its use in bulk reactions with carboxy-terminated polymers, resulting in high-molar mass polymers, which could have industrial applications (Néry, Lefebvre, & Fradet, 2004).
Antitumor Potential
- Antitumor Activities : Some derivatives are being investigated for their potential antitumor properties, showing curative activity in certain in vivo models (Bu et al., 2001).
Synthesis of Heterocyclic Compounds
- Formation of Heterocyclic Compounds : This chemical structure serves as a key intermediate in the synthesis of various heterocyclic compounds, which could have broad applications in pharmaceutical chemistry (Beckwith & Hickman, 1968).
特性
IUPAC Name |
2,4-dioxo-N-(oxolan-2-ylmethyl)-3-(2-phenylethyl)-1H-quinazoline-7-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O4/c26-20(23-14-17-7-4-12-29-17)16-8-9-18-19(13-16)24-22(28)25(21(18)27)11-10-15-5-2-1-3-6-15/h1-3,5-6,8-9,13,17H,4,7,10-12,14H2,(H,23,26)(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJKIJLYNNLIZAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)C2=CC3=C(C=C2)C(=O)N(C(=O)N3)CCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(dimethylamino)-N-(6-(N-isobutylsulfamoyl)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2530892.png)
![2,3,5,6-tetramethyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2530895.png)
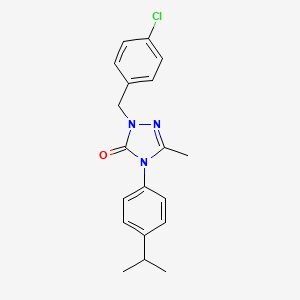
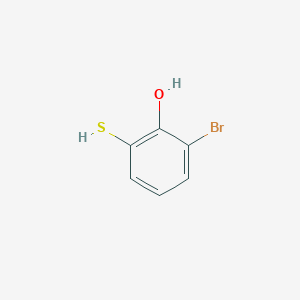
![2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(4-phenylbutan-2-yl)acetamide](/img/structure/B2530901.png)


![2'-amino-6'-(hydroxymethyl)-5-nitro-2,8'-dioxo-1,2-dihydro-8'H-spiro[indole-3,4'-pyrano[3,2-b]pyran]-3'-carbonitrile](/img/structure/B2530905.png)
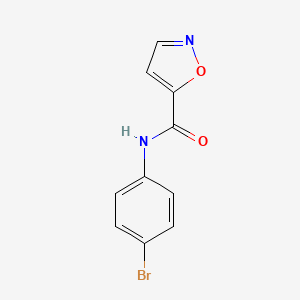


![tert-butyl N-[(2R)-2-[(2S)-2-(6-methoxynaphthalen-2-yl)propanamido]propyl]carbamate](/img/structure/B2530910.png)

